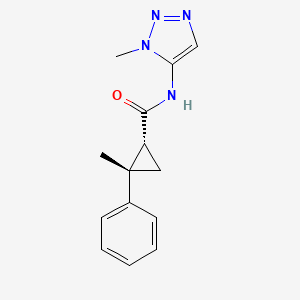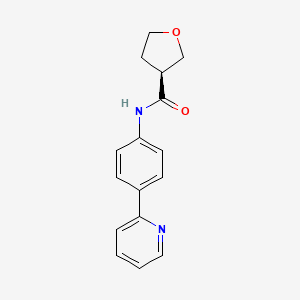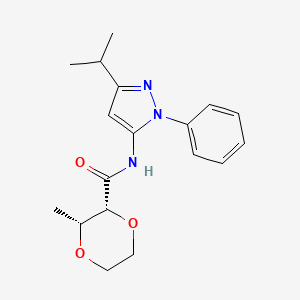
(2S,3R)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
作用机制
The mechanism of action of ((2S,3R)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide involves its interaction with specific enzymes or proteins in the body. Studies have shown that the compound inhibits the activity of the NS5B polymerase enzyme of the hepatitis C virus, which is essential for viral replication. The compound also inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The exact mechanism of action of the compound in Alzheimer's disease is not yet fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide depend on its specific application. In the case of its antiviral activity, the compound inhibits the replication of the hepatitis C virus by binding to the NS5B polymerase enzyme. In the case of its anticancer activity, the compound induces apoptosis in cancer cells. The compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using ((2S,3R)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide in lab experiments include its high potency and selectivity for specific enzymes or proteins. The compound is also relatively easy to synthesize using different methods. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to understand its long-term effects.
未来方向
There are several future directions for the research on ((2S,3R)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide. One direction is to investigate its potential use as a therapeutic agent for other viral infections and cancer types. Another direction is to study its mechanism of action in Alzheimer's disease and develop more potent and selective compounds for the treatment of the disease. Furthermore, the compound can be used as a starting material for the synthesis of other compounds with potential applications in various fields.
合成方法
The synthesis of ((2S,3R)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide has been reported in the literature using different methods. One of the methods involves the reaction of 2-cyclopropyl-4-methylsulfonyl pyrimidine with ethyl 3-aminocrotonate in the presence of a base and a solvent. The resulting compound is then treated with oxalyl chloride to obtain the desired product. Another method involves the reaction of 2-cyclopropyl-4-methylsulfonyl pyrimidine with ethyl 3-aminoacrylate in the presence of a base and a solvent. The resulting compound is then treated with oxalyl chloride to obtain (this compound)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide.
科学研究应用
((2S,3R)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide has been studied for its potential applications in various fields. In the pharmaceutical industry, the compound has been investigated for its antiviral and anticancer properties. Studies have shown that the compound inhibits the replication of the hepatitis C virus and the growth of cancer cells. In addition, the compound has been studied for its potential use as a therapeutic agent for Alzheimer's disease. The compound has also been investigated for its use in the synthesis of other compounds.
属性
IUPAC Name |
(2S,3R)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-2-17-8-15-7-11(14(17)19)16-13(18)10-5-6-20-12(10)9-3-4-9/h7-10,12H,2-6H2,1H3,(H,16,18)/t10-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYXKANDFFELTG-PWSUYJOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C(C1=O)NC(=O)C2CCOC2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=NC=C(C1=O)NC(=O)[C@@H]2CCO[C@H]2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]-3-(3-propan-2-ylfuran-2-yl)-1,2,4-oxadiazole](/img/structure/B7353556.png)
![(2S,3R)-N-[2-(5-chlorothiophen-2-yl)pyridin-3-yl]-2-cyclopropyloxolane-3-carboxamide](/img/structure/B7353564.png)

![5-[2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyrimidin-5-yl]-2,3-dihydroinden-1-one](/img/structure/B7353578.png)

![(3aR,6aR)-N-[(2S)-1-amino-1-oxopentan-2-yl]-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7353592.png)

![(2S,3R)-N-[5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-yl]-2-cyclopropyloxolane-3-carboxamide](/img/structure/B7353605.png)

![2-chloro-6-(cyclopropylmethoxy)-N-[(3S,4S)-4-methoxyoxolan-3-yl]benzamide](/img/structure/B7353625.png)
![7-fluoro-4-[(1R,2R)-2-methoxycyclopropanecarbonyl]spiro[1H-quinoxaline-3,1'-cyclobutane]-2-one](/img/structure/B7353638.png)
![(1S,2S)-N-[4-(4-chlorophenyl)sulfonyl-1H-pyrazol-5-yl]-2-(difluoromethyl)cyclopropane-1-carboxamide](/img/structure/B7353642.png)
![(2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide](/img/structure/B7353657.png)
![(5R,6S)-6-(5-azaspiro[3.4]octane-5-carbonyl)-4-methyl-5-pyridin-3-ylmorpholin-3-one](/img/structure/B7353658.png)